molecular formula C15H19NO3 B13124074 tert-Butyl2-acetylindoline-1-carboxylate

tert-Butyl2-acetylindoline-1-carboxylate

Cat. No.: B13124074
M. Wt: 261.32 g/mol
InChI Key: ZGKDIXWBIJDVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl2-acetylindoline-1-carboxylate is an indoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. Indoline derivatives are known for their biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2-acetylindoline-1-carboxylate typically involves the reaction of indoline with tert-butyl chloroformate and acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-acetylindoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

tert-Butyl2-acetylindoline-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl2-acetylindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl indoline-1-carboxylate: Another indoline derivative with similar chemical properties.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A related compound with potential biological activities.

Uniqueness

tert-Butyl2-acetylindoline-1-carboxylate is unique due to its specific acetyl and tert-butyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl 2-acetyl-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C15H19NO3/c1-10(17)13-9-11-7-5-6-8-12(11)16(13)14(18)19-15(2,3)4/h5-8,13H,9H2,1-4H3

InChI Key

ZGKDIXWBIJDVOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC2=CC=CC=C2N1C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.